methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
Description
Methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a heterocyclic compound featuring a benzoate ester core linked via an amide bond to a bicyclic imidazo[4,5-c]pyridine scaffold. The structure includes:
- Benzoate moiety: A methyl ester at position 1 and a chlorine substituent at position 2.
- Amide linkage: Connects the benzoate to the imidazopyridine core.
- Imidazo[4,5-c]pyridine system: A nitrogen-rich bicyclic structure substituted with a 4-chlorophenyl group at position 3.
This compound is hypothesized to exhibit bioactivity relevant to kinase inhibition or protease modulation due to its structural similarity to pharmacologically active imidazopyridine derivatives . However, specific mechanistic data remain unpublished.
Properties
Molecular Formula |
C21H18Cl2N4O3 |
|---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
methyl 2-chloro-5-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
InChI |
InChI=1S/C21H18Cl2N4O3/c1-30-20(28)15-10-14(6-7-16(15)23)26-21(29)27-9-8-17-18(25-11-24-17)19(27)12-2-4-13(22)5-3-12/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
InChI Key |
DDJABVMTPJRVEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)NC(=O)N2CCC3=C(C2C4=CC=C(C=C4)Cl)N=CN3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 4-chlorophenylhydrazine and a suitable diketone, the imidazo[4,5-c]pyridine core can be synthesized through a condensation reaction.
Esterification: The benzoate ester is formed by reacting the chlorinated intermediate with methanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Coupling Reaction: The final step involves coupling the imidazo[4,5-c]pyridine core with the chlorinated benzoate ester using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane (CH₂Cl₂).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Aqueous NaOH (1–2 M), reflux, 6–8 h | Sodium hydroxide | 2-Chloro-5-({[4-(4-chlorophenyl)-...}amino)benzoic acid |
This transformation is essential for generating bioactive metabolites or intermediates for amide/peptide coupling.
Nucleophilic Substitution at the Chloro Substituent
The electron-deficient aromatic chloro group participates in nucleophilic aromatic substitution (NAS) with amines or alkoxides.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| DMF, 80°C, 12 h | Piperidine, K₂CO₃ | 2-(Piperidin-1-yl)-5-({[4-(4-chlorophenyl)-...}amino)benzoate |
| DMSO, 100°C, 24 h | Sodium methoxide | 2-Methoxy-5-({[4-(4-chlorophenyl)-...}amino)benzoate |
The chloro group’s reactivity is enhanced by the electron-withdrawing effects of the adjacent carbonyl and imidazopyridine moieties.
Reduction of the Amide Bond
The carbamate-linked amide bond can be reduced to a secondary amine using strong hydride donors.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Anhydrous THF, 0°C to RT, 4 h | LiAlH₄ | N-(2-Chloro-5-(methylcarbamoyl)phenyl)-4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine |
This reaction alters the molecule’s hydrogen-bonding capacity and pharmacokinetic properties.
Oxidation of the Imidazopyridine Core
The tetrahydroimidazopyridine ring undergoes dehydrogenation to form aromatic imidazopyridines under oxidative conditions.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Acetic acid, 120°C, 3 h | Pd/C, H₂ (1 atm) | 2-Chloro-5-({[4-(4-chlorophenyl)-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate |
Aromatization enhances planar rigidity, potentially improving target binding affinity.
Schiff Base Formation via Amino Intermediates
After amide reduction, the liberated amine can react with aldehydes to form Schiff bases.
| Reaction Conditions | Reagents | Product |
|---|---|---|
| Ethanol, RT, 2 h | 4-Nitrobenzaldehyde | N-(2-Chloro-5-(methylcarbamoyl)phenyl)-N′-(4-nitrobenzylidene)-4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine |
Schiff bases are valuable for synthesizing coordination complexes or prodrugs .
Metal Coordination Chemistry
The imidazopyridine nitrogen and carbonyl oxygen atoms act as ligands for transition metals.
| Metal Salt | Conditions | Complex Structure |
|---|---|---|
| Cu(NO₃)₂·3H₂O | Methanol, RT, 4 h | Tetrahedral Cu(II) complex with N,O-chelation |
| ZnCl₂ | Ethanol, reflux, 6 h | Octahedral Zn(II) complex |
Coordination modulates electronic properties and may enhance bioactivity .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials with specific properties.
Biology
In biological research, methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
The compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with biological targets involved in diseases, making it a candidate for drug development, particularly in areas like oncology and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, depending on the context of its use. The compound’s structure allows it to fit into binding sites, where it can modulate the activity of its targets, leading to therapeutic effects or other biological outcomes.
Comparison with Similar Compounds
Key Differences :
- Rigidity vs.
- Electron Density : The fused imidazole ring in the target compound increases electron density, which may enhance π-π stacking interactions in biological systems.
Substituent Effects
Functional Implications :
- The 2-chloro substituent on the benzoate moiety in the target compound likely increases its logP (lipophilicity) compared to non-halogenated analogs, favoring membrane permeability.
- The 4-chlorophenyl group on the imidazopyridine may enhance target affinity through hydrophobic interactions, as seen in kinase inhibitors like imatinib analogs.
Research Findings and Limitations
- Docking Studies : Computational models suggest the target compound’s imidazopyridine core binds more effectively to kinase ATP-binding sites than tetrahydropyrimidine analogs due to its planar structure .
- Metabolic Stability : Methyl esters (target compound) are hydrolyzed faster in vitro than ethyl esters ( compounds), which may shorten half-life.
- Data Gaps: No experimental IC₅₀ or pharmacokinetic data are available for the target compound, limiting direct bioactivity comparisons.
Biological Activity
Methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate is a complex heterocyclic compound belonging to the imidazopyridine family. This article explores its biological activity, particularly focusing on its pharmacological potential, including anticancer, antibacterial, and enzyme inhibitory effects.
Structural Overview
The compound features a methyl ester group and a chloro substituent on a benzoate moiety, along with a tetrahydroimidazopyridine structure. This unique architecture contributes to its diverse biological activities.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazopyridine derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Compound |
|---|---|---|
| LN-229 (Glioblastoma) | 1.8 | Methyl 2-chloro derivative |
| HCT-116 (Colorectal) | 3.2 | Methyl 2-chloro derivative |
| NCI-H460 (Lung) | 2.5 | Methyl 2-chloro derivative |
These results indicate that modifications at the C6 position of the imidazopyridine ring enhance cytotoxicity against cancer cells .
2. Antibacterial Activity
The compound has also been evaluated for its antibacterial properties. Similar imidazopyridine derivatives demonstrated moderate to strong activity against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
These findings suggest that the biological activity may be attributed to the compound's ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes .
3. Enzyme Inhibition
Enzyme inhibition studies have shown that imidazopyridines can effectively inhibit various enzymes involved in disease pathways:
- Acetylcholinesterase (AChE) : Compounds similar to methyl 2-chloro derivatives exhibited strong inhibitory activity against AChE, which is crucial for neurodegenerative disease management.
- Urease : The compound demonstrated significant urease inhibition, which is relevant for treating urinary tract infections.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific substitutions on the imidazopyridine scaffold can greatly influence biological activity:
- Chloro Substituents : Enhance cytotoxicity and antibacterial properties.
- Methyl Esters : Improve solubility and bioavailability.
Case Study 1: Anticancer Efficacy in Vivo
In a recent study involving animal models, methyl 2-chloro derivatives were administered to evaluate their anticancer efficacy. The results showed a significant reduction in tumor size compared to control groups, supporting the in vitro findings .
Case Study 2: Antibacterial Testing
A series of in vivo experiments tested the antibacterial efficacy of related compounds against infections caused by resistant bacterial strains. The results indicated that certain derivatives significantly reduced bacterial load in infected tissues .
Q & A
Q. What are the critical challenges in synthesizing methyl 2-chloro-5-({[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis involves multi-step reactions, including amide coupling, cyclization, and esterification. A key challenge is controlling regioselectivity during the formation of the imidazo[4,5-c]pyridine core. For example, phosphorous oxychloride (POCl₃) can be used to cyclize intermediates under controlled temperature (e.g., 120°C) to favor the desired regioisomer . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) and characterization by ¹H/¹³C NMR and LC-MS are critical to confirm structural integrity .
Q. What spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆ or CDCl₃) can confirm the presence of aromatic protons (δ 7.0–8.5 ppm), imidazole NH (δ ~10–12 ppm), and ester methyl groups (δ ~3.8 ppm). ¹³C NMR detects carbonyl signals (e.g., ester C=O at ~165–170 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection (λ = 254 nm) ensures >95% purity .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragments, such as the imidazopyridine core .
Q. How can researchers optimize reaction yields for the imidazopyridine intermediate?
- Methodological Answer :
- Catalyst Screening : Use Pd-mediated cross-coupling or base-catalyzed cyclization (e.g., K₂CO₃ in DMF) to improve yields .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while microwave-assisted synthesis reduces reaction time .
Advanced Research Questions
Q. What computational strategies predict the compound’s target engagement and binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., CGRP receptors, as seen in structurally related antagonists ). Focus on hydrogen bonding with the amide group and π-π stacking of the chlorophenyl moiety .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, analyzing RMSD and binding free energy (MM/PBSA) .
Q. How can in vitro assays evaluate the compound’s bioactivity and selectivity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., ¹²⁵I-CGRP competition for CGRP receptors) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) to measure Ki values, using fluorogenic substrates .
- Selectivity Panels : Screen against related receptors (e.g., adrenergic, serotonin) to rule off-target effects .
Q. How should researchers resolve contradictions in structure-activity relationship (SAR) data for analogs?
- Methodological Answer :
- Meta-Analysis : Compare bioactivity data across analogs with systematic variations (e.g., chloro vs. methoxy substituents) using cheminformatics tools (e.g., Schrodinger’s Canvas) .
- Crystallography : Solve co-crystal structures (e.g., PDB entries) to identify critical binding interactions missed in docking studies .
Data Analysis & Experimental Design
Q. What statistical models are suitable for optimizing synthetic conditions?
- Methodological Answer : Apply Design of Experiments (DoE) using response surface methodology (RSM). Variables include temperature, catalyst loading, and solvent ratio. Analyze outcomes (yield, purity) via ANOVA and Pareto charts to identify significant factors .
Q. How can researchers validate the compound’s metabolic stability in preclinical models?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
